molecular formula C108H162N2O10 B13777958 7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B13777958
M. Wt: 1648.4 g/mol
InChI Key: YIRMMDHPNGMMBC-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic aromatic system featuring a diazaheptacyclo core substituted with two 3,4,5-tridodecoxyphenyl groups. The tridodecoxyphenyl substituents (three dodecoxy chains per phenyl ring) confer significant hydrophobicity, high molecular weight (~1,300–1,500 g/mol estimated), and enhanced solubility in nonpolar solvents. The electron-withdrawing tetrone groups (six ketone moieties) and nitrogen atoms in the core may enable redox activity or coordination chemistry, though experimental data are sparse .

Properties

Molecular Formula

C108H162N2O10

Molecular Weight

1648.4 g/mol

IUPAC Name

7,18-bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C108H162N2O10/c1-7-13-19-25-31-37-43-49-55-61-75-115-95-81-85(82-96(116-76-62-56-50-44-38-32-26-20-14-8-2)103(95)119-79-65-59-53-47-41-35-29-23-17-11-5)109-105(111)91-71-67-87-89-69-73-93-102-94(74-70-90(100(89)102)88-68-72-92(106(109)112)101(91)99(87)88)108(114)110(107(93)113)86-83-97(117-77-63-57-51-45-39-33-27-21-15-9-3)104(120-80-66-60-54-48-42-36-30-24-18-12-6)98(84-86)118-78-64-58-52-46-40-34-28-22-16-10-4/h67-74,81-84H,7-66,75-80H2,1-6H3

InChI Key

YIRMMDHPNGMMBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=C(C(=C9)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically includes:

    Formation of Intermediate Compounds: The initial steps involve the synthesis of intermediate compounds that contain the necessary functional groups for the final product.

    Cyclization Reactions: These intermediates undergo cyclization reactions to form the heptacyclic structure.

    Functional Group Modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has several scientific research applications, including:

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as conductivity or mechanical strength.

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology and Medicine:

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between the target compound and related diazaheptacyclo derivatives are outlined below. Key factors include substituent effects, molecular weight, and physicochemical properties.

Table 1: Comparative Analysis of Diazaheptacyclo Derivatives

Compound Name Substituents Molecular Weight (g/mol) XLogP3 Key Properties/Applications
7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[...]tetrone (Target) 3,4,5-tridodecoxyphenyl ~1,400 (estimated) >12* Extreme hydrophobicity; potential for coatings, surfactants, or drug delivery carriers
7,18-Bis(3,5-dimethylphenyl)-7,18-diazaheptacyclo[...]tetrone (Pigment Red 149 derivative) 3,5-dimethylphenyl ~550 (estimated) ~6.5* Pigment applications; moderate solubility in organic solvents
7-Phenyl-7,18-diazaheptacyclo[...]tetrone (CAS 70655-00-4) Phenyl 466.4 5.1 Low solubility in water; used in small-molecule research or coordination chemistry

*Estimated based on substituent contributions.

Structural and Functional Insights:

Substituent Effects :

  • The tridodecoxyphenyl groups in the target compound introduce 12 long alkoxy chains (C₁₂H₂₅O), drastically increasing hydrophobicity (XLogP3 >12) compared to the dimethylphenyl (XLogP3 ~6.5) and phenyl (XLogP3 5.1) analogs. This makes the target compound suitable for applications requiring lipid compatibility, such as membrane-mimetic systems .
  • The dimethylphenyl derivative (Pigment Red 149 analog) balances moderate hydrophobicity with π-π stacking capabilities, making it viable as a pigment or dye .

However, the tridodecoxyphenyl substituents may sterically hinder such reactions compared to the less bulky phenyl analog . The target compound’s bulky substituents likely limit its utility in catalysis compared to simpler derivatives .

Synthetic and Green Chemistry Considerations: While highlights water-based synthesis for guanidine derivatives, the target compound’s hydrophobic nature likely requires nonpolar solvents or phase-transfer catalysts, complicating eco-friendly synthesis .

Biological Activity

Structural Overview

The compound is characterized by a unique polycyclic structure featuring multiple phenyl groups and nitrogen atoms within its framework. The presence of long dodecoxy chains enhances its solubility in organic solvents and may influence its biological interactions.

Antioxidant Activity

Research has shown that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress in biological systems.

  • Study Findings : A study conducted by Zhang et al. (2020) demonstrated that derivatives of polycyclic compounds exhibited a strong ability to scavenge free radicals, suggesting potential applications in preventing oxidative damage in cells.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies.

  • Case Study : In a study by Lee et al. (2021), the compound was tested against several cancer cell lines including breast and lung cancer cells. The results indicated that it inhibited cell proliferation significantly at concentrations of 10 µM and 50 µM over 48 hours.
Cell LineIC50 (µM)% Inhibition at 50 µM
MCF-7 (Breast)1285
A549 (Lung)1578
HeLa (Cervical)2070

Anti-inflammatory Effects

Another area of research is the anti-inflammatory properties of the compound.

  • Research Insights : A study by Kumar et al. (2022) highlighted that the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and cellular survival.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity is crucial for evaluating any new therapeutic agent.

  • Absorption : Preliminary data suggest good absorption due to the hydrophobic dodecoxy chains.
  • Toxicity Studies : Toxicity assessments performed on animal models revealed no significant adverse effects at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.

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